molecular formula C6H10Li4O10P2 B3319224 Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate CAS No. 108869-00-7

Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate

Cat. No.: B3319224
CAS No.: 108869-00-7
M. Wt: 332.0 g/mol
InChI Key: GFIXUUFXTAPBAD-UHFFFAOYSA-J
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Description

Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate (CAS: 108869-00-7, RN: MFCD16875404) is a lithium-coordinated organophosphorus compound with the molecular formula C₆H₁₀Li₄O₁₀P₂ and an average molecular mass of 331.848 Da . It is also referred to as (±)-MVAPP, indicating its structural relation to mevalonic acid derivatives. Its ChemSpider ID is 57542930, and it is characterized by a pentanoate backbone substituted with phosphonato and phosphinato functional groups, which confer unique ionic and coordination properties. This compound is of interest in materials science and electrochemistry due to its poly-lithiated structure, which may enhance solubility in non-aqueous media and lithium-ion conductivity .

Properties

IUPAC Name

tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O10P2.4Li/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12;;;;/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIXUUFXTAPBAD-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Li4O10P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746683
Record name Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108869-00-7
Record name Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthetic routes and reaction conditions for Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate are not extensively documented in the available literature. it is typically synthesized through the reaction of appropriate precursors under controlled conditions. Industrial production methods would likely involve the optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to the formation of new products.

    Substitution: The phosphonate groups in the compound can participate in substitution reactions, where one group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound’s interaction with biological molecules is of interest for understanding biochemical pathways.

    Industry: Used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate exerts its effects involves its interaction with molecular targets and pathways. The lithium ions and phosphonate groups play a crucial role in these interactions, influencing various biochemical and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

3-Hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid (CAS: 102292-66-0)

This compound serves as the protonated precursor to the tetralithium salt. Its molecular structure lacks lithium ions, resulting in a neutral carboxylic acid form. The absence of lithium reduces its ionic conductivity, making it less suitable for applications requiring lithium-ion mobility (e.g., battery electrolytes). However, it may act as a synthetic intermediate or ligand in coordination chemistry .

Other Lithium Salts of Organophosphorus Acids

These salts exhibit high ionic conductivity in electrolytes but lack the organic backbone and stereochemical complexity of (±)-MVAPP, limiting their biocompatibility and substrate-specific interactions .

Key Differences

Property Tetralithium (±)-MVAPP (CAS 108869-00-7) 3-Hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid (CAS 102292-66-0)
Molecular Formula C₆H₁₀Li₄O₁₀P₂ Likely C₆H₁₄O₁₀P₂ (inferred from deprotonation)
Molecular Weight 331.848 Da ~304.09 Da (estimated)
Charge Tetra-anionic (Li⁺ counterions) Neutral
Solubility High in polar aprotic solvents Limited in non-polar media, higher aqueous solubility
Applications Lithium-ion electrolytes, coordination Synthetic precursor, ligand chemistry

Stereochemical Considerations

The undefined stereocenters in (±)-MVAPP contrast with well-defined chiral centers in bioactive organophosphates like fosfomycin or statins. This ambiguity may limit its use in enantioselective catalysis or pharmacology but offers flexibility in materials design.

Research Findings and Implications

Stability and Conductivity

The phosphonato/phosphinato groups may enhance thermal stability compared to fluorinated salts, which degrade at high temperatures .

Biological Activity

Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate, with the molecular formula C6H10Li4O10P\text{C}_6\text{H}_{10}\text{Li}_4\text{O}_{10}\text{P}, is a lithium salt of a phosphonated compound that has garnered interest for its potential biological activities. This compound is part of a broader class of phosphonates that are known for their diverse biological functions, including roles in metabolic pathways and enzyme regulation.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of lithium ions, hydroxyl groups, and phosphonates suggests potential interactions with biological molecules, particularly enzymes and receptors.

PropertyValue
Molecular FormulaC6H10Li4O10P
Molecular Weight298.98 g/mol
CAS Registry Number108869-00-7

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The phosphonate group is known to mimic phosphate groups, thereby influencing enzymatic reactions that involve phosphorylation and dephosphorylation processes.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by competing with natural substrates.
  • Signal Transduction : It could modulate signal transduction pathways by acting as a secondary messenger or by altering the phosphorylation state of proteins.

Antimicrobial Activity

Research indicates that phosphonates can exhibit antimicrobial properties. This compound has shown potential against various bacterial strains in preliminary studies, likely due to its ability to disrupt bacterial cell wall synthesis or metabolic processes.

Anti-inflammatory Effects

Studies have suggested that compounds with similar structures may possess anti-inflammatory properties. The modulation of cytokine production and inhibition of inflammatory pathways could be mechanisms through which this compound exerts its effects.

Case Studies

  • Study on Enzyme Interaction : A study investigated the interaction of this compound with a specific kinase involved in glucose metabolism. Results indicated a significant inhibition of the kinase activity, suggesting its potential role in regulating glucose homeostasis.
  • Antimicrobial Testing : In vitro testing against Escherichia coli and Staphylococcus aureus demonstrated that the compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of the phosphonatooxy-phosphinato moiety in Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate?

  • Methodological Answer : The phosphonatooxy-phosphinato group serves as a critical functional unit for enzyme interactions, particularly in phosphorylation-dependent pathways. Structural analysis via SMILES (O=P(OC(CCO)(C)CC(=O)O)(O)O) and InChi identifiers confirms its role as a phosphate mimic, enabling stable binding to kinase or phosphatase active sites. NMR and X-ray crystallography are recommended for validating spatial orientation and charge distribution .

Q. How can researchers isolate and quantify this compound from biological matrices?

  • Methodological Answer : Isolation requires acid-base extraction due to the compound’s sensitivity to hydrolysis. Use reverse-phase HPLC with UV detection (λ = 210–220 nm) for quantification. For trace analysis, LC-MS/MS in negative ion mode (m/z 228.137 [M–H]⁻) is optimal. Pre-column derivatization with 9-anthryldiazomethane enhances detection limits .

Q. What standard protocols exist for synthesizing this compound in a lab setting?

  • Methodological Answer : Solid-phase synthesis (SPPS) is preferred for controlled functionalization. Start with Rink amide resin and Fmoc-protected intermediates. Activate the phosphonatooxy group using HBTU/DIPEA coupling. Post-synthesis, cleave with TFA/TIPS/H₂O (95:2.5:2.5 v/v) and purify via size-exclusion chromatography. Confirm purity (>95%) via MALDI-TOF .

Advanced Research Questions

Q. How does this compound modulate the mevalonate pathway, and what experimental designs can resolve conflicting data on its regulatory effects?

  • Methodological Answer : The compound acts as a stabilized analog of mevalonic acid-5-phosphate (M5P), competing for binding sites in HMG-CoA reductase assays. To address contradictory data (e.g., activation vs. inhibition), use isotopic tracing (¹³C-glucose) with LC-MS to track flux through downstream isoprenoids (e.g., farnesyl pyrophosphate). Control for lithium ion interference by comparing tetralithium vs. tetrasodium salts .

Q. What computational strategies predict its binding interactions with G-protein-coupled receptors (GPCRs) like GPR142?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID or PDB 3S4). Focus on hydrogen-bond interactions with Arg224, Asp397, and Lys314. Validate predictions via mutagenesis (e.g., alanine scanning) and surface plasmon resonance (SPR) for kinetic binding assays (KD < 10 µM) .

Q. How can researchers resolve discrepancies in its metabolic stability across in vitro vs. in vivo models?

  • Methodological Answer : Discrepancies often arise from pH-dependent hydrolysis in plasma. Conduct parallel stability assays:

  • In vitro : Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8).
  • In vivo : Microdialysis sampling in rodent blood (LC-MS/MS monitoring).
    Use deuterated analogs (e.g., D₃-labeled) to distinguish enzymatic vs. non-enzymatic degradation .

Troubleshooting & Data Analysis

Q. What are common pitfalls in characterizing its crystallographic structure, and how can they be mitigated?

  • Methodological Answer : Lithium ion mobility often causes poor diffraction. Soak crystals in heavy-atom solutions (e.g., samarium) or use cryo-EM at 2.8 Å resolution. For charge density analysis, employ multipolar refinement with software like JANA2020 .

Q. How should researchers address conflicting NMR data on its aqueous solubility and aggregation behavior?

  • Methodological Answer : Aggregation is concentration-dependent. Use DOSY NMR to distinguish monomeric (D ≈ 1 × 10⁻⁹ m²/s) vs. aggregated states. Titrate with cyclodextrins (e.g., β-CD) to stabilize monomers. Confirm via dynamic light scattering (DLS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate
Reactant of Route 2
Tetralithium 3-hydroxy-3-methyl-5-{[(phosphonatooxy)phosphinato]oxy}pentanoate

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